REACTION_CXSMILES
|
Cl.C[O:3][C:4](=O)[CH2:5][NH2:6].[OH-].[Na+].CO[C:12](=[NH:16])[CH2:13][CH2:14][CH3:15]>CO>[CH2:13]([C:12]1[NH:16][C:4](=[O:3])[CH2:5][N:6]=1)[CH2:14][CH3:15] |f:0.1,2.3|
|
Name
|
|
Quantity
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17.39 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(CN)=O
|
Name
|
|
Quantity
|
5.56 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
COC(CCC)=N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation on a Rotavapor
|
Type
|
ADDITION
|
Details
|
The residue was mixed with CH2Cl2 (250 ml)
|
Type
|
FILTRATION
|
Details
|
the resultant suspension was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated by evaporation on a Rotavapor
|
Type
|
ADDITION
|
Details
|
again mixed with CH2Cl2 (250 ml)
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |